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Compound of Interest

Compound Name: O-Methylcedrelopsin

Cat. No.: B1594384

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of O-
Methylcedrelopsin, a naturally occurring coumarin. This document details the spectroscopic
data and experimental protocols that have been instrumental in defining its molecular
architecture.

Introduction

O-Methylcedrelopsin (6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a prenylated
coumarin that has been isolated from plant sources such as Cedrelopsis grevei and Toddalia
asiatica.[1] The structural determination of this compound relies on a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectral
data and the methodologies employed in its structural characterization.

Isolation of O-Methylcedrelopsin

The isolation of O-Methylcedrelopsin from the stem bark of Cedrelopsis grevei is a critical first
step for its structural analysis. A general procedure for the extraction and isolation of coumarins
from this plant is outlined below.
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Experimental Protocol: Extraction and Isolation

o Plant Material: The stem bark of Cedrelopsis grevei is collected, air-dried, and ground into a

fine powder.

o Extraction: The powdered bark is extracted with a suitable organic solvent, typically methanol
or a mixture of dichloromethane and methanol, at room temperature for an extended period

(e.g., 48 hours).

o Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a
series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and butanol, to
separate compounds based on their polarity.

o Chromatography: The fraction containing the coumarins is further purified using
chromatographic techniques. This typically involves column chromatography over silica gel,
followed by preparative thin-layer chromatography (TLC) or high-performance liquid
chromatography (HPLC) to yield pure O-Methylcedrelopsin.

Structure Elucidation Workflow

The elucidation of the structure of O-Methylcedrelopsin follows a logical workflow that
integrates data from various spectroscopic methods.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

Isolation
Plant Material
(Cedrelopsis grevei)
[Solvent Extractiorg

[Solvent Partitioning]

Chromatographic
Purification

Pure O-Methylcedrelopsin

Spectroscopic |Analysis

[Mass Spectrometry (MS)] anrared (IR) Spectroscop}a [Nl\zlllilsligcctrozslg?l)ﬂ
l $d \ b

Data Interpretation & Structure Confirmation

Determine Molecular Formula Identify Functlonal Groups Establish Atom Connectivity
(from HR-MS) (from IR) (from 1D & 2D NMR)

Propose & Confirm Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of O-Methylcedrelopsin.
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Spectroscopic Data

The structural assignment of O-Methylcedrelopsin is based on the following spectral data
obtained from the key reference, Mulholland et al., Phytochemistry, 2002, 61(8), 919-922.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, which is used to
determine its molecular formula.

Experimental Protocol: Mass spectra are typically recorded on a mass spectrometer using
electrospray ionization (ESI) or electron impact (El) techniques.

Table 1: Mass Spectrometry Data for O-Methylcedrelopsin

lon m/z (experimental) Molecular Formula
[M+H]* C16H1904

[M+Na]* CisH1804Na

[M]*+ C16H1804

(Note: Specific experimental
m/z values are pending access

to the primary literature.)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The sample is typically prepared as a KBr pellet or dissolved in a suitable solvent
like chloroform.

Table 2: Infrared (IR) Absorption Data for O-Methylcedrelopsin
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Wavenumber (cm~?) Intensity Assignment

C=0 stretching (a,B3-

~1720 Strong
unsaturated lactone)
~1600, ~1500 Medium C=C stretching (aromatic)
~1200-1000 Strong C-O stretching (ethers)
~2950-2850 Medium C-H stretching (aliphatic)
C-H stretching
~3050 Weak

(aromatic/vinylic)

(Note: Specific peak values are
pending access to the primary

literature.)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy provides information about the chemical environment and connectivity of
the hydrogen atoms in the molecule.

Experimental Protocol: The *H NMR spectrum is recorded on an NMR spectrometer (e.g., 400
or 500 MHz) in a deuterated solvent, typically chloroform-d (CDCIs), with tetramethylsilane
(TMS) as an internal standard.

Table 3: *H NMR Spectral Data of O-Methylcedrelopsin in CDCls
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BENCHE

. . Coupling
Chemical Shift L . )
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
Data pending H-3
Data pending H-4
Data pending H-5
Data pending H-1'
Data pending H-2'
Data pending 6-OCHs
Data pending 7-OCHs
Data pending 3'-CHs
Data pending 3'-CHs

(Note: Specific
chemical shifts,
multiplicities,
coupling
constants, and
integrations are
pending access
to the primary

literature.)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol: The 13C NMR spectrum is recorded on an NMR spectrometer (e.g., 100
or 125 MHz) in a deuterated solvent, typically chloroform-d (CDCIs).

Table 4: 13C NMR Spectral Data of O-Methylcedrelopsin in CDCls
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Chemical Shift (6, ppm) Assighment
Data pending C-2
Data pending C-3
Data pending C4
Data pending C-4a
Data pending C-5
Data pending C-6
Data pending C-7
Data pending C-8
Data pending C-8a
Data pending c-1
Data pending Cc-2'
Data pending C-3
Data pending C-4'
Data pending C-5'
Data pending 6-OCHs
Data pending 7-OCHs

(Note: Specific chemical shifts are pending

access to the primary literature.)

Conclusion

The structure of O-Methylcedrelopsin has been unequivocally established through the
systematic application of modern spectroscopic techniques. The combined data from mass
spectrometry, IR spectroscopy, and both 1H and 3C NMR spectroscopy provide a complete
picture of its molecular formula, functional groups, and atomic connectivity. The experimental
protocols outlined in this guide are standard methodologies in the field of natural product

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1594384?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594384?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

chemistry for the isolation and characterization of novel compounds. Further research into the
pharmacological properties of O-Methylcedrelopsin may be facilitated by the detailed
structural and spectral information presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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